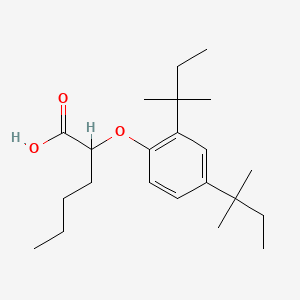
2-(2,4-Di-tert-pentylphenoxy)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Di-tert-pentylphenoxy)hexanoic acid is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a hexanoic acid moiety attached to a phenoxy group, which is further substituted with two tert-pentyl groups at the 2 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Di-tert-pentylphenoxy)hexanoic acid typically involves the reaction of 2,4-di-tert-pentylphenol with hexanoic acid or its derivatives under specific conditions. One common method involves esterification followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as distillation or recrystallization. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(2,4-Di-tert-pentylphenoxy)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The tert-pentyl groups can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized phenoxy derivatives, reduced alcohols or aldehydes, and substituted phenoxy compounds.
科学研究应用
2-(2,4-Di-tert-pentylphenoxy)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2,4-Di-tert-pentylphenoxy)hexanoic acid involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-(2,4-Di-tert-pentylphenoxy)acetic acid
- 4-(2,4-Di-tert-pentylphenoxy)hexanoic acid
Uniqueness
2-(2,4-Di-tert-pentylphenoxy)hexanoic acid is unique due to its specific substitution pattern and the presence of a hexanoic acid moiety. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
72076-45-0 |
|---|---|
分子式 |
C22H36O3 |
分子量 |
348.5 g/mol |
IUPAC 名称 |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]hexanoic acid |
InChI |
InChI=1S/C22H36O3/c1-8-11-12-19(20(23)24)25-18-14-13-16(21(4,5)9-2)15-17(18)22(6,7)10-3/h13-15,19H,8-12H2,1-7H3,(H,23,24) |
InChI 键 |
YZYMIFDQSDOKLE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C(=O)O)OC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


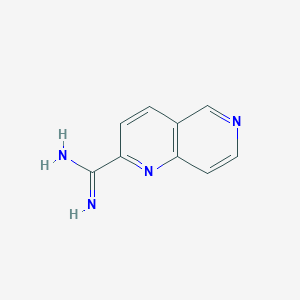
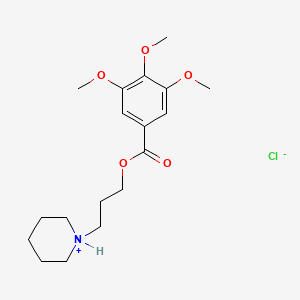
![1-(4-Fluorophenyl)-4-(4-methyl-3,4-dihydro[1]benzofuro[3,2-c]pyridin-2(1H)-yl)butan-1-one--hydrogen chloride (1/1)](/img/structure/B15345176.png)
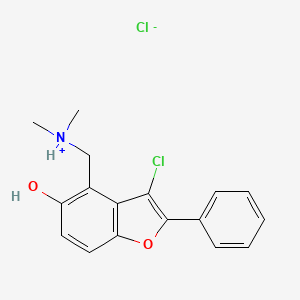
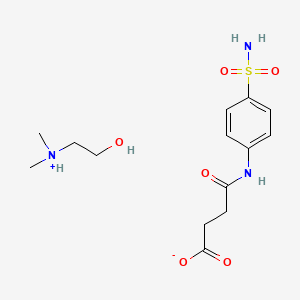
![Acenaphtho[1,2-d]pyrimidin-8-amine](/img/structure/B15345196.png)
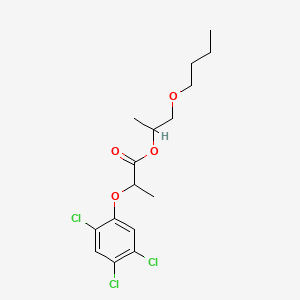


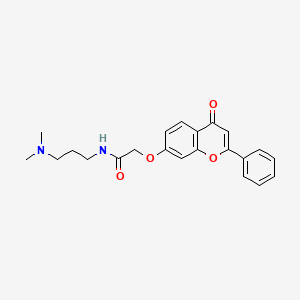
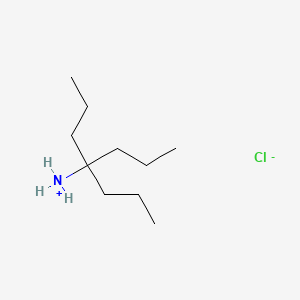
![6'-(Diethylamino)-2'-(methylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15345236.png)
![N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B15345243.png)

